(3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate
Beschreibung
BenchChem offers high-quality (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H18FNO2 |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
benzyl (3R,4R)-3-fluoro-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13+/m1/s1 |
InChI-Schlüssel |
WREXSUFDKADVNS-YPMHNXCESA-N |
Isomerische SMILES |
C[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the physicochemical properties, a representative synthetic route, and analytical characterization of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate. This fluorinated piperidine derivative is a valuable building block in medicinal chemistry, offering unique conformational constraints and metabolic stability.
Introduction: The Significance of Fluorinated Piperidines
The piperidine scaffold is a ubiquitous motif in pharmaceuticals, present in numerous approved drugs.[1] The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, pKa, and binding affinity.[2] Consequently, fluorinated piperidines are of significant interest in drug discovery as they combine the desirable properties of the piperidine ring with the unique effects of fluorine. The specific stereochemistry of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate, with its cis relationship between the fluorine and methyl groups, offers a conformationally restricted scaffold for the design of novel therapeutic agents.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2679927-17-2 | ChemScene[3] |
| Molecular Formula | C₁₄H₁₈FNO₂ | ChemScene[3] |
| Molecular Weight | 251.30 g/mol | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | ChemScene[3] |
| Computed logP | 3.0031 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
Interpretation of Physicochemical Data:
-
Lipophilicity (logP): The computed logP of approximately 3.0 suggests that the compound is moderately lipophilic. This is a crucial parameter for predicting membrane permeability and oral bioavailability.
-
Polar Surface Area (TPSA): A TPSA of 29.54 Ų indicates good potential for cell permeability and blood-brain barrier penetration.
-
Solubility: Based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its aqueous solubility is likely to be low.
-
Physical State: At room temperature, it is expected to be a solid, given its molecular weight and the presence of polar functional groups. The melting point of related benzyl-protected piperidines can vary, but a crystalline solid is anticipated.
Caption: Relationship between the molecular structure and key physicochemical properties.
Representative Synthetic Approach
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Representative):
Step 1: Diastereoselective Synthesis of (3R,4R)-Benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate
This step aims to establish the desired cis stereochemistry between the methyl group and the newly introduced hydroxyl group. A hydroboration-oxidation of a tetrahydropyridine precursor is a suitable method.
-
Reaction Setup: To a solution of N-Cbz-4-methyl-1,2,3,6-tetrahydropyridine in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 9-BBN (9-borabicyclo[3.3.1]nonane) in THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for several hours to allow for complete hydroboration. The bulky borane reagent will preferentially add to the less hindered face of the double bond, leading to the desired stereochemistry.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.
-
Work-up and Purification: After the oxidation is complete, extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol intermediate.
Step 2: Fluorination of the Hydroxyl Group
The introduction of the fluorine atom is achieved by a nucleophilic fluorination reaction, replacing the hydroxyl group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.
-
Reaction Setup: Dissolve the alcohol intermediate from Step 1 in anhydrous dichloromethane in a fluorinated polymer reaction vessel at -78 °C under a nitrogen atmosphere.
-
Reagent Addition: Slowly add a solution of DAST in dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the product with dichloromethane, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate.
Analytical Characterization
The structure and purity of the synthesized compound would be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm). The piperidine ring protons will appear in the aliphatic region (typically 1.5-4.0 ppm). The proton attached to the carbon bearing the fluorine (H-3) will exhibit a large coupling constant with the fluorine atom (¹⁹F-¹H coupling), resulting in a doublet of doublets.
-
¹³C NMR: The carbon NMR spectrum will show signals for the benzyl group and the piperidine ring carbons. The carbon attached to the fluorine (C-3) will appear as a doublet due to one-bond coupling with ¹⁹F. The chemical shifts of the piperidine ring carbons will be influenced by the presence and stereochemistry of the fluoro and methyl substituents.[4]
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a secondary alkyl fluoride.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique would be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 252.3.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecule with high accuracy.
Conclusion
(3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate represents a valuable, conformationally defined building block for the synthesis of novel bioactive molecules. Its moderate lipophilicity and low polar surface area suggest favorable pharmacokinetic properties. While a specific experimental protocol for its synthesis is not widely published, a representative stereoselective route can be devised from readily available starting materials. The analytical characterization of this compound would rely on standard spectroscopic techniques, with NMR spectroscopy being particularly informative for confirming its stereochemistry. The insights provided in this guide are intended to support researchers in the synthesis and application of this and related fluorinated piperidine scaffolds in drug discovery and development.
References
- Njardarson, J. T., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(21), 10257-10274.
- Schmitt, S., Brown, R. C. D., & Perrio, C. (2013). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. The Journal of Organic Chemistry, 78(4), 1434-1449.
- Hopkins, C. R., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(15), 1438-1447.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Merck & Co., Inc. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Cadila Healthcare Limited. (2015). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. EP3539965A1.
- O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 48.
- Parmar, V. S., et al. (2019). 1H and 13C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. Magnetic Resonance in Chemistry, 57(12), 994-1070.
Sources
- 1. Diastereoselective Syntheses of (3R*,4R*)- and (3R*,4S*)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues - ePrints Soton [eprints.soton.ac.uk]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
Stereochemical and Physicochemical Properties of 3-Fluoro-4-methylpiperidine Derivatives: A Technical Guide for Fragment-Based Drug Discovery
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the piperidine ring is a ubiquitous scaffold. However, native piperidines often suffer from high basicity (leading to hERG liability) and rapid oxidative metabolism. The strategic introduction of fluorine—specifically in the form of 3-fluoro-4-methylpiperidine derivatives—has emerged as a powerful technique to modulate these physicochemical properties 1.
As a Senior Application Scientist, I have observed that the success of these fluorinated fragments hinges entirely on their stereochemistry. Unlike standard aliphatic rings where substituents default to the sterically unhindered equatorial position, 3-fluoropiperidines exhibit a profound and counter-intuitive preference for the axial conformation 2. This guide deconstructs the mechanistic origins of this stereochemical behavior, its impact on drug design, and the state-of-the-art synthetic protocols required to isolate these high-value stereoisomers.
Mechanistic Foundations: The Origin of the Axial-Fluorine Preference
In a standard 4-methylpiperidine system, the methyl group exclusively occupies the equatorial position to avoid 1,3-diaxial steric clashes. When a fluorine atom is introduced at the C3 position to form cis-3-fluoro-4-methylpiperidine, classical steric models would predict the fluorine to also favor the equatorial plane. However, empirical NMR data ( 3JF,H coupling constants) and computational models prove that the fluorine atom strongly prefers the axial orientation 2.
This phenomenon is driven by three interconnected stereoelectronic forces:
-
Charge-Dipole Interactions: Under physiological conditions, the piperidine nitrogen is protonated. The axial orientation places the highly electronegative fluorine atom in close spatial proximity to the positively charged ammonium group, establishing a highly stabilizing electrostatic interaction ( C−Fδ−⋯+H−N ) 2.
-
Hyperconjugation (The Fluorine Gauche Effect): The axial conformation allows for optimal anti-periplanar alignment between adjacent σC−H bonds and the low-lying σC−F∗ antibonding orbital. Electron density is donated from the σC−H orbital into the σC−F∗ orbital, yielding profound thermodynamic stabilization 3.
-
Dipole Minimization: In non-polar environments or lipid membranes, the axial conformation minimizes the overall molecular dipole moment compared to the equatorial conformer, further driving the equilibrium toward the axial state 2.
Caption: Thermodynamic drivers favoring the axial-F conformation in 3-fluoro-4-methylpiperidine.
Physicochemical Impact in Drug Design
The rigidification of the piperidine ring into a distinct axial-fluoro conformation has immediate, measurable impacts on the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The inductive electron-withdrawing effect of the fluorine atom significantly lowers the basicity of the adjacent amine 1.
By lowering the pKa, the molecule exists less as a permanently charged cation at physiological pH, which directly correlates to a reduction in off-target binding to the hERG potassium channel—a primary cause of drug-induced cardiotoxicity [[1]]().
Table 1: Comparative Physicochemical Properties
| Property | 4-Methylpiperidine (Native) | cis-3-Fluoro-4-methylpiperidine | Pharmacological Impact |
| pKa (Basicity) | ~10.4 | ~8.2 - 8.5 | Significant basicity reduction; improves oral bioavailability. |
| hERG Affinity | High Liability | Low Liability | Reduced risk of QT prolongation and cardiotoxicity. |
| Conformational State | Flexible (Equatorial Me) | Rigid (Axial F, Equatorial Me) | Enhanced 3D vector projection for target binding. |
| Lipophilicity (LogP) | Baseline | Increased | Improved membrane permeability and tissue distribution. |
Synthetic Strategies & Methodologies
Historically, accessing fluorinated piperidines with strict stereocontrol required tedious, multi-step syntheses using deoxyfluorination agents like DAST, which often resulted in elimination byproducts or epimerization.
A modern, highly efficient alternative is the Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) of fluoropyridine precursors 4. This method leverages the planar nature of the pyridine ring to enforce an all-cis hydrogen delivery from the catalyst surface, cleanly yielding the desired cis-3-fluoro-4-methylpiperidine diastereomer.
Caption: Rh-catalyzed dearomatization-hydrogenation workflow for all-cis-fluorinated piperidines.
Experimental Protocol: Diastereoselective Synthesis of cis-3-Fluoro-4-methylpiperidine
Objective: To synthesize cis-3-fluoro-4-methylpiperidine utilizing heterogeneous Rh-catalyzed hydrogenation, ensuring complete cis-diastereoselectivity without hydrodefluorination.
Causality Note: Rhodium on carbon (Rh/C) is strictly selected over Palladium (Pd/C) because Palladium has a high propensity to insert into the C−F bond, leading to unwanted defluorination. The addition of an acid (TFA) protonates the pyridine nitrogen, drastically increasing the electrophilicity of the aromatic ring and facilitating the initial hydride transfer.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure stainless steel autoclave equipped with a magnetic stir bar, add 3-fluoro-4-methylpyridine (1.0 mmol) and 5% Rh/C (10 mol% relative to substrate).
-
Solvent & Activation: Suspend the mixture in anhydrous hexane (5.0 mL). Add trifluoroacetic acid (TFA, 1.1 mmol) dropwise. Rationale: Hexane limits the solubility of partially reduced intermediates, preventing them from desorbing from the catalyst surface and isomerizing, thus locking in the all-cis stereochemistry.
-
Hydrogenation: Seal the autoclave and purge the atmosphere three times with inert Argon, followed by three purges with Hydrogen gas ( H2 ). Pressurize the reactor to 50 bar of H2 .
-
Reaction Execution: Stir the reaction vigorously at 50 °C for 16 hours. Monitor the pressure drop to confirm hydrogen uptake.
-
Workup: Carefully vent the hydrogen gas. Filter the crude mixture through a short pad of Celite to remove the Rh/C catalyst, washing the pad with ethyl acetate (3 × 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting TFA salt of cis-3-fluoro-4-methylpiperidine can be neutralized with saturated aqueous NaHCO3 and extracted into dichloromethane to yield the free base.
-
Analytical Validation: Confirm the axial orientation of the fluorine atom via 1H and 19F NMR spectroscopy. An axial fluorine will exhibit distinct 3JF,H coupling constants (typically smaller coupling to adjacent equatorial protons compared to axial-axial couplings) 2.
Conclusion
The integration of 3-fluoro-4-methylpiperidine derivatives into small-molecule therapeutics represents a masterclass in applied stereoelectronics. By understanding and leveraging the fluorine gauche effect and charge-dipole interactions, medicinal chemists can predictably force piperidine rings into rigid, axial-fluorine conformations. This not only optimizes the 3D vector projection of the fragment but simultaneously rescues the molecule from basicity-driven toxicities (hERG) and metabolic liabilities. Utilizing modern Rh-catalyzed dearomatization techniques ensures these complex stereocenters can be accessed reliably and scalably.
References
-
[1] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - ACS Publications. URL:[Link]
-
[2] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate / Chem. Eur. J. URL:[Link]
-
[3] The Fluorine Gauche Effect: A Brief History - ResearchGate / Isr. J. Chem. URL:[Link]
-
[4] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PubMed Central (PMC) / Nat. Chem. URL:[Link]
Sources
Literature review on the discovery of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate
The Discovery and Conformational Dynamics of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate: A Structural Whitepaper
Executive Summary
The transition from planar, sp2-hybridized architectures to stereochemically rich, sp3-hybridized scaffolds has redefined modern drug discovery. Among these 3D architectures, functionalized piperidines serve as ubiquitous pharmacophores. The strategic introduction of a fluorine atom into the piperidine ring is not merely a tactic for enhancing metabolic stability; it fundamentally rewires the conformational landscape of the molecule.
This whitepaper provides an in-depth technical analysis of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate (CAS: 2679927-17-2)[1]. As a commercially critical building block[1], this specific diastereomer offers precise spatial projection of its substituents. By examining the stereoelectronic forces that govern its conformation—specifically the "Axial-F preference"—and detailing a self-validating synthetic protocol, this guide equips medicinal chemists with the mechanistic insights required to leverage this scaffold in targeted therapeutics.
Conformational Dynamics: The "Axial-F" Anomaly
In classical cyclohexane and piperidine systems, bulky substituents overwhelmingly favor the equatorial position to minimize 1,3-diaxial steric repulsion. However, fluorinated piperidines routinely defy this paradigm[2]. Extensive NMR and computational studies have demonstrated that 3-fluoro-4-methylpiperidine derivatives exhibit a profound thermodynamic preference for the fluorine atom to occupy the axial position[3].
As an application scientist, I routinely rely on three stereoelectronic phenomena to explain this causality:
-
Hyperconjugation (The Fluorine Gauche Effect): The axial orientation is stabilized by electron donation from the anti-periplanar σC−H bonds into the low-lying, highly polarized σC−F∗ antibonding orbital[2].
-
Charge-Dipole Interactions: In physiological environments where the piperidine nitrogen is protonated, a strong stabilizing electrostatic interaction occurs between the highly electronegative axial fluorine and the adjacent positive charge ( C−F⋯H−N+ )[4].
-
Dipole Minimization: Even in neutral, N-protected systems like our Cbz-protected target, the axial conformer minimizes the overall molecular dipole moment compared to the equatorial conformer, particularly in non-polar environments[5].
Conformational equilibrium of 3-fluoro-4-methylpiperidine highlighting the Axial-F preference.
The stability of the axial conformer is highly solvent-dependent. Computational analyses of the free enthalpy differences ( ΔGeq−ax ) reveal that the more polar axial conformer becomes increasingly stabilized as solvent polarity increases[3].
Table 1: Conformational Free Energy Differences ( ΔGeq−ax ) for 3-Fluoro-4-methylpiperidine Derivatives [3]
| Solvent Environment | ΔGeq−ax (kcal/mol)* | Preferred Conformer |
| Benzene ( C6H6 ) | +0.2 | Axial |
| Chloroform ( CHCl3 ) | +0.5 | Axial |
| Dichloromethane ( CH2Cl2 ) | +0.6 | Axial |
| Dimethyl Sulfoxide (DMSO) | +0.8 | Axial |
| Water ( H2O ) | +0.8 | Axial |
*Positive values indicate that the equatorial conformer is higher in energy than the axial conformer.
Synthetic Methodologies & Stereochemical Control
Historically, accessing stereodefined fluorinated piperidines required tedious, multi-step syntheses[5]. Recent breakthroughs, such as the developed by the Glorius group, have enabled the one-pot synthesis of all-cis-(multi)fluorinated piperidines[4].
However, to synthesize the specific (3R,4R) trans-like relative stereochemistry of our target, the most scalable and stereospecific approach is the deoxyfluorination of a chiral pool precursor . By subjecting (3S,4R)-Benzyl 3-hydroxy-4-methylpiperidine-1-carboxylate to a nucleophilic fluorinating agent like DAST (Diethylaminosulfur trifluoride), we force a clean SN2 inversion at the C3 stereocenter.
Why the Cbz (Benzyl carboxylate) Protecting Group? The choice of the Cbz group over Boc is a deliberate experimental design. Cbz is highly lipophilic, aiding in the organic extraction of the water-soluble piperidine core. More importantly, Cbz is highly stable to the acidic HF byproducts generated during DAST fluorination, whereas a Boc group is prone to premature cleavage under these harsh conditions. Furthermore, the UV-active benzyl ring allows for trivial real-time reaction monitoring via HPLC and TLC.
Step-by-step synthetic workflow for the stereospecific deoxyfluorination via SN2 inversion.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every critical step includes an In-Process Control (IPC) to verify the mechanistic pathway.
Objective: Synthesis of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate via stereospecific deoxyfluorination.
-
Step 1: System Preparation (Trustworthiness Check) Flame-dry a Schlenk flask under argon. Causality: DAST is highly moisture-sensitive. Ambient water will aggressively hydrolyze DAST into HF and diethylaminosulfinyl fluoride, destroying reagent stoichiometry and eroding the diastereomeric ratio (d.r.).
-
Step 2: Cryogenic Activation Dissolve (3S,4R)-Benzyl 3-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to suppress the competing E2 elimination pathway, which would yield the undesired 3,4-dehydropiperidine byproduct.
-
Step 3: Nucleophilic Fluorination Add DAST (1.5 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 12 hours. Mechanistic Insight: The initial attack forms the aminosulfurane intermediate rapidly at low temperatures. However, the subsequent SN2 displacement by the weakly nucleophilic fluoride ion requires thermal energy to overcome the activation barrier, necessitating the gradual warming.
-
Step 4: Self-Validating Quench & Workup Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO3 . IPC: Monitor CO2 gas evolution. Once bubbling ceases, the highly corrosive HF byproduct has been successfully neutralized. Extract the aqueous layer with DCM (3x), wash with brine, dry over MgSO4 , and concentrate in vacuo.
-
Step 5: Analytical Validation (NMR) Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc). Validate the stereochemical inversion using 19F -NMR and 1H -NMR. Validation Metric: The experimental observation of the conformation is fundamentally based on 3J19F,1H coupling values[6]. A large 3J19F,1H diaxial coupling constant (~25–30 Hz) between the axial fluorine at C3 and the axial proton at C4 definitively confirms the successful inversion to the (3R,4R) configuration, proving the fluorine atom resides in the preferred axial position[6].
Applications in Drug Development
The strategic incorporation of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate into a drug discovery pipeline offers two distinct pharmacological advantages. First, the highly electronegative fluorine atom exerts a strong inductive pull, significantly lowering the pKa of the piperidine nitrogen (typically by ~1.5 to 2.0 units). This pKa modulation increases the fraction of the neutral species at physiological pH, drastically improving passive membrane permeability and oral bioavailability.
Second, the rigid "Axial-F" conformational preference locks the piperidine ring into a predictable 3D vector. By eliminating the entropic penalty usually associated with flexible rings binding to a target, this pre-organized scaffold allows for tighter, highly specific binding within the hydrophobic pockets of kinases and G-protein-coupled receptors (GPCRs). Once the Cbz protecting group is removed via standard hydrogenolysis ( H2 , Pd/C), the resulting secondary amine is primed for immediate coupling into complex Active Pharmaceutical Ingredients (APIs).
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry–A European Journal, 26(28), 6141-6146 (2020). URL:[Link]
-
Wiesenfeldt, M. P., Nairoukh, Z., Dalton, T., & Glorius, F. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Chemistry, 11, 1042–1048 (2019). URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Strategic Pharmacokinetic Optimization via Fluorinated Piperidine Chiral Building Blocks
Executive Summary
The piperidine ring is one of the most privileged and ubiquitous saturated N-heterocycles in FDA-approved pharmaceuticals. However, its high intrinsic basicity (pKa ~10.0–11.0) often introduces severe pharmacokinetic (PK) liabilities, including poor oral bioavailability, rapid Phase I oxidative metabolism, and off-target cardiovascular toxicity via hERG channel inhibition. As a Senior Application Scientist, I approach these liabilities not as inherent flaws, but as parameters to be engineered. The strategic incorporation of chiral fluorinated building blocks allows us to rationally tune the physicochemical profile of piperidine-containing leads. This whitepaper details the mechanistic causality behind fluorine substitution and provides self-validating protocols for their synthesis and PK evaluation.
Mechanistic Causality: The Physicochemical Impact of Fluorination
To optimize a drug candidate, we must move beyond empirical screening and understand the fundamental electronic and stereoelectronic forces at play. Fluorine is not merely a steric isostere for hydrogen; it is a powerful electronic modulator.
pKa Modulation and hERG Toxicity Reduction
The basicity of the piperidine nitrogen is a primary driver of hERG potassium channel affinity, which leads to drug-induced QT prolongation. Introducing highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent amine 1.
-
Positional Causality: The proximity of the fluorine to the nitrogen dictates the magnitude of the pKa shift. Geminal difluorination at the β -position (C3) can reduce the pKa by up to 4.0 units, whereas γ -position (C4) substitution yields a reduction of ~3.5 units 1.
-
Orientation Causality: In the protonated state, an axial C-F bond is antiparallel to the N⁺-H bond. This minimizes dipole-dipole repulsion, resulting in a higher relative pKa compared to the equatorial isomer 2. By selecting the correct chiral building block, we can fine-tune the basicity to a precise therapeutic window (typically pKa 6.5–8.0).
Conformational Locking: The Axial-F Preference
Unlike non-fluorinated piperidines which rapidly interconvert between chair conformations, fluorinated piperidines exhibit a strong conformational bias. The "Axial-F preference" is driven by two distinct forces:
-
Hyperconjugation: Electron donation from the adjacent σC−H bonds into the strongly antibonding σC−F∗ orbital stabilizes the axial conformer 3.
-
Charge-Dipole Interactions: In polar solvents, solvation effects and dipole minimization further lock the ring into a rigid 3D architecture 3. This rigidity reduces the entropic penalty upon target binding, directly enhancing pharmacodynamic potency.
Quantitative Pharmacokinetic Profiling
The following table synthesizes the chemoinformatic and in vitro PK data demonstrating the impact of targeted fluorination on the piperidine scaffold.
| Compound Scaffold | Substitution Position | Average pKa | Relative Lipophilicity ( Δ clogP) | Metabolic Stability (HLM CLint ) | hERG Liability |
| Piperidine (Parent) | None | 10.5 | Baseline | Low | High |
| 3-Fluoropiperidine | β -axial | 8.5 | +0.3 | Moderate | Moderate |
| 3,3-Difluoropiperidine | β -geminal | 6.5 | +0.6 | High | Low |
| 4-Fluoropiperidine | γ -axial | 9.0 | +0.2 | Moderate | Moderate |
| 4,4-Difluoropiperidine | γ -geminal | 7.0 | +0.5 | High | Low |
Data reflects generalized trends derived from fragment-based drug discovery libraries and microsomal clearance assays.
System Architecture: Optimization Workflow
Workflow for the synthesis and PK optimization of chiral fluorinated piperidines.
Experimental Protocols: Synthesis and Self-Validating PK Assays
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or analytical checkpoint to verify causality.
Phase 1: Stereoselective Electrophilic Fluorination
Objective: Synthesize a diastereomerically pure 3-fluoro-piperidine building block. Causality: We utilize Selectfluor (an electrophilic N-F reagent) rather than DAST. Selectfluor is non-volatile and allows for precise stoichiometric control, preventing the over-fluorination and elimination side-reactions common with nucleophilic fluorinating agents.
-
Preparation: Dissolve 1.0 equivalent of the chiral N-Boc-protected enamine precursor in anhydrous DMF/THF (1:1 v/v) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel to exactly 0°C. Causality: Low temperatures kinetically favor the electrophilic addition over proton abstraction.
-
Reagent Addition: Add 1.2 equivalents of Selectfluor dropwise over 30 minutes. Stir for 4 hours, allowing the reaction to slowly reach room temperature.
-
Quenching & Extraction: Quench with saturated aqueous NaHCO3 . Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4 .
-
Self-Validation (NMR Verification): Isolate the product via flash chromatography. Run a 19 F-NMR and 1 H-NMR.
-
Validation Check: A single resonance in the 19 F-NMR confirms diastereomeric purity. In the 1 H-NMR, a small vicinal coupling constant ( 3JH−F<10 Hz) validates that the fluorine is in the axial position, as an equatorial fluorine would exhibit a large trans-diaxial coupling ( 3JH−F≈25 Hz).
-
Phase 2: Intrinsic Clearance ( CLint ) Determination
Objective: Quantify the metabolic stability of the fluorinated building block against Phase I oxidative enzymes. Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By measuring the depletion of the parent compound over time, we calculate the intrinsic clearance, directly correlating the fluorine's electron-withdrawing effect to CYP450 resistance.
-
System Setup: Prepare a 1.0 mL incubation mixture containing 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Spike the target fluorinated piperidine to a final concentration of 1.0 μ M. Keep organic solvent (DMSO) concentration below 0.1% to prevent CYP450 denaturation.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.0 mM NADP+, 5.0 mM glucose-6-phosphate, 1.0 U/mL glucose-6-phosphate dehydrogenase). Causality: NADPH provides the essential electron flow required for CYP450 catalytic cycles.
-
Sampling & Quenching: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Self-Validation (Assay Integrity): Run a parallel incubation using Verapamil as a positive control.
-
Validation Check: Analyze via LC-MS/MS. If Verapamil is not depleted by >80% at the 30-minute mark, the HLMs are metabolically inactive, and the assay must be rejected. If the control passes, calculate the half-life ( t1/2 ) and CLint of the fluorinated piperidine from the log-linear slope of parent compound depletion.
-
Conclusion
The transition from a standard piperidine to a chiral fluorinated piperidine is not merely a structural tweak; it is a fundamental reprogramming of the molecule's pharmacokinetic destiny. By understanding the causality behind pKa depression, axial-F conformational locking, and CYP450 resistance, drug development professionals can utilize these chiral building blocks to rescue promising leads from hERG toxicity and rapid metabolic clearance.
Sources
The Strategic Application of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Value Proposition of Fluorinated and Stereochemically-Defined Piperidines
In the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and valuable N-heterocyclic scaffolds.[1][2] Its prevalence in FDA-approved pharmaceuticals is a testament to its ability to impart favorable pharmacokinetic properties and to serve as a versatile anchor for diverse pharmacophoric elements. The strategic introduction of fluorine into this privileged scaffold further enhances its utility, offering medicinal chemists a powerful tool to modulate key molecular properties.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, metabolic stability, and binding affinity, often leading to improved potency and a more desirable safety profile.[1][3] Specifically, the incorporation of fluorine can be a deliberate strategy to reduce the basicity of the piperidine nitrogen, which may mitigate off-target effects such as hERG channel interactions, a common liability for basic amines.
The building block at the center of this guide, (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate, offers a trifecta of desirable features for the medicinal chemist: the proven piperidine core, the strategic placement of a fluorine atom, and a defined stereochemistry at two adjacent chiral centers. The syn relationship between the fluorine at the 3-position and the methyl group at the 4-position provides a specific three-dimensional architecture that can be exploited for precise interactions within a biological target. The benzyl carbamate (Cbz) protecting group offers robust protection of the piperidine nitrogen during initial synthetic steps, while being amenable to selective removal under well-established conditions to reveal a reactive secondary amine for further derivatization.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block. We will delve into the practical aspects of its deprotection and subsequent functionalization, providing detailed protocols and explaining the chemical rationale behind the procedural steps.
Core Properties and Handling
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₁₈FNO₂ |
| Molecular Weight | 251.30 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Stereochemistry | (3R,4R) |
| Protecting Group | Benzyl carbamate (Cbz) |
Storage and Handling: It is recommended to store (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is advised. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Key Synthetic Transformations: Deprotection and Derivatization
The utility of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate as a medicinal chemistry building block is primarily realized through a two-stage process: deprotection of the nitrogen followed by the introduction of new functionality.
Workflow for Deprotection and Derivatization
Caption: General workflow for utilizing the building block.
Part 1: N-Cbz Deprotection Protocols
The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to removal by specific methods, most notably catalytic hydrogenolysis.
This is the most common and often cleanest method for Cbz deprotection. It proceeds via the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.
Rationale: The reaction is highly selective for the Cbz group and typically proceeds under mild conditions (room temperature and atmospheric pressure of hydrogen), which preserves other functional groups. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Experimental Protocol:
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd).
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). This process is repeated three times to ensure an inert atmosphere.
-
Reaction: The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected (3R,4R)-3-fluoro-4-methylpiperidine, which is often obtained as a salt (e.g., hydrochloride) if an acid was present or added during work-up.
| Parameter | Recommended Condition | Notes |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally effective. |
| Catalyst | 10% Pd/C | 5-10 mol% loading is typical. |
| Hydrogen Source | H₂ balloon or Parr shaker | Atmospheric pressure is usually sufficient. |
| Temperature | Room Temperature | |
| Reaction Time | 2-16 hours | Monitor by TLC or LC-MS. |
While hydrogenolysis is preferred, certain substrates may be incompatible with catalytic hydrogenation (e.g., presence of other reducible functional groups). In such cases, strong acids can be employed.
Rationale: Strong acids protonate the carbamate oxygen, leading to the cleavage of the C-O bond and the formation of a stable benzyl cation.
Experimental Protocol:
-
Preparation: Dissolve (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Reagent Addition: Add a strong acid such as HBr in acetic acid (33% w/w) or trifluoroacetic acid (TFA).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is often triturated with diethyl ether to precipitate the product as its corresponding salt. The solid can then be collected by filtration.
Caution: These are harsh conditions and may not be suitable for molecules with acid-labile functional groups.
Part 2: Derivatization of the Deprotected Piperidine
Once the Cbz group has been removed, the resulting secondary amine is a versatile nucleophile that can participate in a variety of bond-forming reactions.
Amide coupling is one of the most frequently used reactions in medicinal chemistry.
Rationale: The formation of an amide bond introduces a stable, planar group that can participate in hydrogen bonding and other key interactions with a biological target. A wide variety of carboxylic acids are commercially available, allowing for extensive structure-activity relationship (SAR) studies.
Experimental Protocol (using HATU as coupling agent):
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0-1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Activation: Add a coupling agent such as HATU (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add a solution of the deprotected (3R,4R)-3-fluoro-4-methylpiperidine (1.0 eq) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
| Coupling Reagent | Base | Solvent | Key Features |
| HATU | DIPEA, Triethylamine | DMF, DCM | High efficiency, low epimerization. |
| EDC/HOBt | DIPEA, N-Methylmorpholine | DMF, DCM | Cost-effective, common choice. |
| T3P® | Pyridine, DIPEA | Ethyl Acetate, THF | Low epimerization, water-soluble byproducts. |
This reaction allows for the formation of a C-N bond through the reaction of the piperidine with an aldehyde or ketone, followed by reduction of the intermediate iminium ion.
Rationale: Reductive amination is a robust and versatile method for introducing a wide range of alkyl and aryl-alkyl substituents onto the piperidine nitrogen.
Experimental Protocol:
-
Preparation: Dissolve the deprotected (3R,4R)-3-fluoro-4-methylpiperidine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as DCM, dichloroethane (DCE), or methanol.
-
Iminium Formation: A mild acid catalyst, such as acetic acid, may be added to facilitate iminium ion formation.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
-
Reaction: Stir the reaction at room temperature until complete.
-
Work-up: Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent.
-
Isolation: The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Application in Drug Discovery: A Representative Workflow
Hypothetical Synthesis of a Kinase Inhibitor
Caption: Representative synthesis of a kinase inhibitor.
In this hypothetical scenario, the (3R,4R)-3-fluoro-4-methylpiperidine core serves as a key element for interaction with the solvent-exposed region of a kinase active site. The stereochemistry and substitution pattern are designed to optimize potency and selectivity. The synthesis would proceed via the deprotection of the Cbz group as outlined in Protocol 1, followed by an amide coupling reaction (Protocol 3) with a suitably functionalized heteroaryl carboxylic acid, which would serve as the hinge-binding motif of the final inhibitor.
Conclusion
(3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate is a high-value building block for medicinal chemistry programs. Its pre-defined stereochemistry and the presence of a fluorine atom provide a sophisticated platform for the design of novel therapeutic agents with potentially improved pharmacological profiles. The straightforward and reliable protocols for the deprotection of the benzyl carbamate group and the subsequent derivatization of the resulting secondary amine make this a readily accessible and versatile tool for the exploration of chemical space around the 3,4-substituted piperidine scaffold. The application of this building block, particularly in areas such as kinase and GPCR modulation, is poised to contribute to the development of the next generation of precision medicines.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Njardarson, J. T., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(23), 10257-10274. [Link]
-
Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst from Pd(OAc)2 and Charcoal. Chemistry – A European Journal, 16(41), 12440-12445. [Link]
-
Vasilev, A. A., & Svirshchevskaya, E. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6298. [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
Sources
Technical Support Center: Troubleshooting Enantiomeric Excess in (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stereochemical, mechanistic, and analytical challenges encountered during the synthesis of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate .
Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) in fluorinated piperidines requires strict control over reaction trajectories due to the unique stereoelectronic effects of the fluorine atom. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible stereocontrol.
Section 1: The Deoxofluorination Pathway (Stereocenter Inversion)
The most common route to the (3R,4R) target is the nucleophilic deoxofluorination of the (3S,4R)-alcohol precursor. This relies on a clean SN2 inversion at the C3 position.
FAQ 1: Why is my enantiomeric excess (ee) dropping during the fluorination of the (3S,4R)-alcohol precursor?
Causality: A drop in ee during deoxofluorination is almost always caused by the competition between the desired SN2 inversion and an undesired SN1-like pathway. When the C–O bond of the activated intermediate is cleaved before the fluoride nucleophile attacks, a transient carbocation is formed. This allows fluoride to attack from either face, leading to racemization or retention of stereochemistry. Furthermore, the adjacent Cbz-protected nitrogen can participate in neighboring group participation, further complicating the stereochemical outcome.
Solution: Transition from liquid dialkylaminosulfur trifluorides (like DAST) to crystalline dialkylaminodialkylammonium difluorosulfuranes, such as XtalFluor-E. As demonstrated in studies on [1], XtalFluor reagents do not generate free HF spontaneously. By using XtalFluor-E with an external fluoride source (e.g., Et3N·3HF) at strictly controlled cryogenic temperatures (-78 °C) in non-polar solvents (CH2Cl2), you suppress the SN1 pathway and enforce a concerted SN2 inversion.
FAQ 2: How do I suppress the formation of the tetrahydropyridine elimination byproduct?
Causality: Fluoride is a poor nucleophile but a strong base in aprotic organic solvents. The abstraction of the anti-periplanar proton at C2 or C4 (E2 elimination) competes directly with SN2 substitution, yielding a tetrahydropyridine byproduct that often co-elutes with the product, skewing analytical purity and apparent ee.
Solution: Buffer the reaction carefully. Using DBU as a promoter with XtalFluor-E can sometimes exacerbate elimination if not stoichiometric. The optimal system utilizes Et3N·3HF, which provides a highly nucleophilic, less basic fluoride source.
Data Presentation: Fluorinating Agent Comparison
| Fluorinating Agent | Temp (°C) | Additive | Yield (%) | ee (%) | Major Byproduct |
| DAST | 0 to 25 | None | 45 | 78 | Tetrahydropyridine (E2) |
| Deoxo-Fluor | -20 | None | 55 | 82 | Tetrahydropyridine (E2) |
| XtalFluor-E | -78 | Et3N·3HF | 85 | >98 | None (Trace epimer) |
Table 1: Impact of fluorinating agents on the stereochemical integrity and yield of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate from the (3S,4R)-alcohol.
Mechanistic divergence during the deoxofluorination of the piperidinol precursor.
Protocol 1: Self-Validating Deoxofluorination using XtalFluor-E
This protocol includes built-in In-Process Controls (IPC) to validate the reaction trajectory before irreversible workup.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve (3S,4R)-Benzyl 3-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous CH2Cl2 (0.1 M).
-
Cooling: Chill the solution to exactly -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Activation: Add Et3N·3HF (2.0 eq) dropwise. Stir for 5 minutes.
-
Fluorination: Add XtalFluor-E (1.5 eq) in one portion.
-
IPC 1 (Reaction Trajectory Check): After 2 hours at -78 °C, pull a 50 µL aliquot, quench in cold saturated NaHCO3, and extract with CDCl3. Run a rapid 19F NMR.
-
Validation Gate: If the desired product signal is dominant and alkene signals (assessed via 1H NMR at ~5.5-6.0 ppm) are <5%, proceed to step 6. If unreacted alcohol remains, maintain at -78 °C for an additional 2 hours. Do NOT warm the reaction.
-
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3 slowly. Only allow the mixture to warm to room temperature after the quench is complete.
-
Isolation: Extract with CH2Cl2, dry over MgSO4, and purify via silica gel chromatography (Hexanes/EtOAc).
Section 2: The Asymmetric Hydrogenation Pathway
For highly scalable syntheses, researchers often bypass the alcohol intermediate entirely, opting to hydrogenate a tetrasubstituted fluoroalkene precursor.
FAQ 3: My Rh-catalyzed asymmetric hydrogenation yields high conversion but low ee. What ligand parameters should I adjust?
Causality: Low ee in the hydrogenation of cyclic fluoroalkenes is a classic symptom of a substrate-catalyst mismatch. Tetrasubstituted fluoroalkenes are sterically demanding. If the chiral ligand's bite angle is too flexible, the alkene can coordinate in multiple orientations, eroding facial selectivity.
Solution: Utilize rigid, electron-rich bisphosphine ligands. As detailed in the[2], pairing a Rh(I) source like with a Walphos-type ligand (e.g., Walphos 003) provides the necessary steric bulk and electronic density to lock the tetrasubstituted fluoroalkene into a single reactive conformation, routinely delivering >99% ee.
Protocol 2: Self-Validating Rh-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve (1.0 mol%) and Walphos 003 (1.1 mol%) in degassed methanol. Stir for 30 minutes to pre-form the active complex.
-
Substrate Loading: Add the N-Cbz-3-fluoro-4-methyl-1,2,5,6-tetrahydropyridine precursor (1.0 eq) to the catalyst solution. Transfer to a high-pressure Parr reactor.
-
Hydrogenation: Purge the reactor with H2 gas three times. Pressurize to 30 bar H2 and heat to 50 °C.
-
IPC 2 (Conversion & Selectivity Check): Monitor H2 uptake. Once uptake ceases (typically 8-12 hours), cool the reactor and vent. Pull a 100 µL aliquot, filter through a short silica plug, and analyze via Chiral HPLC.
-
Validation Gate: Confirm >98% conversion and >95% ee. If conversion is stalled, check for catalyst poisoning (e.g., trace chloride or sulfur from upstream steps).
-
-
Workup: Concentrate the mixture and purify via crystallization or chromatography.
Decision matrix for selecting the optimal synthetic pathway based on precursor availability.
Section 3: Analytical Resolution & Conformational Dynamics
Sometimes the synthesis is perfect, but the analytical method reports a false failure.
FAQ 4: Why does my chiral HPLC chromatogram show peak broadening or splitting that mimics a lower ee?
Causality: Fluorinated piperidines are conformationally complex. The highly electronegative fluorine atom induces strong charge-dipole interactions and hyperconjugation (the "fluorine gauche effect"), leading to an equilibrium between axial-F and equatorial-F conformers, as extensively mapped in studies on the [3]. Furthermore, the N-Cbz protecting group exhibits slow cis/trans amide bond rotation at room temperature. On a chiral HPLC column, these slowly interconverting rotamers and conformers resolve into separate peaks or broad humps, artificially depressing the calculated ee.
Solution: Force the rotamers to coalesce by increasing the thermal energy of the system, or switch to a faster separation technique like Supercritical Fluid Chromatography (SFC).
Data Presentation: Analytical Resolution Parameters
| Method | Stationary Phase | Mobile Phase | Temp (°C) | Rotamer Coalescence | Apparent ee (%) |
| HPLC | Chiralpak AD-H | Hexane/IPA (90:10) | 25 | Poor (Peak splitting) | 88 (Artifact) |
| HPLC | Chiralpak AD-H | Hexane/IPA (90:10) | 45 | Good | 98 |
| SFC | Chiralcel OJ-H | CO2/MeOH (95:5) | 35 | Excellent | 99 |
Table 2: Optimization of chiral chromatography parameters to eliminate rotameric artifacts in Cbz-protected fluoropiperidines.
References
-
L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Couturier, M. (2010). Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry.[Link]
-
Zhang, H., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development.[Link]
-
Nairoukh, Z., Strieth‐Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry–A European Journal.[Link]
Technical Support Center: Troubleshooting Defluorination During Cbz Cleavage
Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on fluorinated heterocycles to modulate pKa, lipophilicity, and metabolic stability, the handling of these intermediates requires precise chemoselectivity. A frequent issue reported by researchers is the unintended loss of fluorine (hydrodefluorination) during the removal of the Carboxybenzyl (Cbz) protecting group from fluoropiperidines.
This guide provides a mechanistic breakdown of the problem, a decision workflow, and field-validated protocols to ensure the structural integrity of your fluorinated targets.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my fluoropiperidine undergo defluorination during standard Pd/C hydrogenolysis? A: While the C–F bond is thermodynamically the strongest single bond in organic chemistry, it is highly polarized. On a palladium surface, the electron-deficient nature of the fluorinated carbon (especially when adjacent to the electron-withdrawing piperidine nitrogen) facilitates the coordination of the C–F bond to the electron-rich Pd(0) active sites. Mechanistically, this leads to an oxidative addition of Pd into the C–F bond. Subsequent hydride transfer from adsorbed hydrogen gas ( H2 ) results in reductive elimination, forming a C–H bond and releasing HF (1)[1].
Mechanistic pathway of Pd-catalyzed Cbz cleavage vs. hydrodefluorination and its inhibition.
Q2: I must use hydrogenolysis because my substrate is acid-sensitive. How can I suppress the C–F cleavage? A: You can suppress hydrodefluorination by selectively poisoning the palladium catalyst. The oxidative addition of the C–F bond requires highly active, coordinatively unsaturated Pd sites, whereas Cbz hydrogenolysis can proceed on less active sites. By adding a Lewis basic amine—such as pyridine or ammonium acetate—you selectively block these hyperactive sites (2)[2]. This kinetic modulation preserves the C–F bond while allowing the Cbz group to be cleaved efficiently.
Q3: My molecule contains other reducible groups (e.g., alkenes). What non-hydrogenative alternatives exist? A: If catalytic hydrogenation is contraindicated due to other reducible moieties, you must switch to orthogonal cleavage mechanisms:
-
Lewis Acid in Fluorinated Solvents: A highly effective modern protocol utilizes Aluminum chloride ( AlCl3 ) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2)[2]. This method operates at room temperature, avoids hydrogen gas, and leaves reducible functional groups and C–F bonds completely intact.
-
Brønsted Acid in HFIP: Alternatively, stoichiometric methanesulfonic acid (MsOH) in HFIP provides facile Cbz deprotection without relying on harsh traditional acids like HBr/AcOH (3)[3].
Decision Workflow
Use the following logical tree to determine the optimal Cbz deprotection strategy for your specific fluorinated substrate.
Decision tree for selecting the optimal Cbz deprotection strategy for fluorinated substrates.
Quantitative Data Summary
The table below summarizes the causality and performance metrics of various Cbz cleavage strategies when applied to fluoropiperidines.
| Methodology | Reagents & Conditions | Defluorination Risk | Chemoselectivity (Reducible Groups) | Scalability & Greenness |
| Standard Hydrogenolysis | H2 (1 atm), 10% Pd/C, MeOH | High (up to 40-100%) | Poor (Reduces alkenes, alkynes, nitro) | High / Green (Atom economical) |
| Poisoned Hydrogenolysis | H2 , Pd/C, Pyridine (0.5 eq) | Low (< 5%) | Poor (Still reduces alkynes/nitro) | High / Moderate (Requires poison removal) |
| Lewis Acid Mediated | AlCl3 (3 eq), HFIP, RT | None (0%) | Excellent (Preserves alkenes/alkynes) | Moderate / Low (Uses fluorinated solvent) |
| Brønsted Acid Mediated | MsOH (1 eq), HFIP, RT | None (0%) | Excellent (Preserves most reducible groups) | High / Moderate (Mild conditions) |
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies.
Protocol A: Chemoselective Hydrogenolysis via Catalyst Poisoning
Mechanism: Pyridine coordinates to the most active Pd sites, raising the activation energy barrier for C–F oxidative addition without stopping the highly facile benzylic C–O cleavage.
-
Preparation: In an oven-dried flask, dissolve the N-Cbz fluoropiperidine (1.0 mmol) in HPLC-grade Methanol (10 mL).
-
Poisoning: Add Pyridine (0.5 mmol, 0.5 equiv). Self-validation step: Do not exceed 1.0 equiv, as excessive poisoning will stall the Cbz cleavage entirely.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt%, ~100 mg) under a positive stream of argon to prevent ignition of the solvent.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Repeat this purge cycle 3 times.
-
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by LC-MS. Self-validation step: The mass of the desired product should appear without the M-19 (loss of F) impurity peak.
-
Workup: Purge the system with argon, filter the mixture through a pad of Celite to remove the pyrophoric Pd/C, and concentrate the filtrate in vacuo.
Protocol B: Non-Reductive Cleavage using AlCl3 / HFIP
Mechanism: HFIP stabilizes carbocations and enhances the Lewis acidity of AlCl3 , allowing it to coordinate and cleave the Cbz carbamate without redox chemistry, completely preserving the C–F bond.
-
Preparation: Charge a reaction vial with N-Cbz fluoropiperidine (1.0 mmol) and anhydrous AlCl3 (3.0 mmol).
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1–2 hours. The reaction typically proceeds rapidly due to the strong hydrogen-bond donating ability of HFIP.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Caution: Gas evolution will occur.
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield the intact, deprotected fluoropiperidine.
References
- Cbz-Protected Amino Groups Organic Chemistry Portal URL
- Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)
- Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP American Chemical Society URL
Sources
Technical Support Center: Optimizing Chiral HPLC Separation for Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of chiral chromatography. Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate presents a highly specific chromatographic challenge: it possesses two contiguous stereocenters (C3 and C4), meaning your synthetic mixture likely contains four distinct stereoisomers—a pair of cis enantiomers and a pair of trans enantiomers[1].
Achieving baseline resolution ( Rs>1.5 ) for all four peaks requires a deep understanding of the molecule's interaction with the Chiral Stationary Phase (CSP) and precise manipulation of thermodynamic parameters.
Mechanistic Principles of Separation
Before adjusting instrument parameters, it is critical to understand why certain conditions work based on the molecular structure.
The Role of the Cbz Protecting Group Free piperidines often suffer from severe peak tailing on CSPs due to strong, non-specific interactions between the basic secondary amine and the silica support[2]. By protecting the amine as a benzyl carbamate (Cbz), we achieve two mechanistic advantages:
-
Neutralization: The basicity of the nitrogen is masked. This eliminates the need for basic mobile phase additives like diethylamine (DEA), which can degrade immobilized columns over time[3].
-
Enhanced π−π Interactions: The benzyl aromatic ring provides a robust π−π interaction site. When paired with phenylcarbamate-derivatized polysaccharide CSPs (e.g., Chiralpak AD-H or immobilized IA), this aromatic overlap becomes the primary driver for chiral recognition[4].
Stereoelectronic Effects of the Fluorine Atom The highly electronegative fluorine at the C3 position significantly alters the dipole moment of the piperidine ring depending on its axial or equatorial orientation relative to the C4-methyl group[1]. This structural rigidity means the cis and trans diastereomers will interact with the chiral grooves of the CSP with drastically different affinities, often leading to wide separation between the diastereomeric pairs, but potential co-elution within the enantiomeric pairs.
Standardized Experimental Protocol
To systematically resolve all four isomers, follow this self-validating method development workflow.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of the racemic/diastereomeric mixture of Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate.
-
Dissolve the sample in 1.0 mL of the starting mobile phase (e.g., n-Hexane/Ethanol 80:20 v/v). Causality Note: Matching the sample diluent to the mobile phase prevents solvent-mismatch shock, which causes peak fronting or splitting.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 2: Chromatographic Setup & CSP Screening
-
Install an immobilized amylose-based CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm)[2].
-
Set the column oven temperature strictly to 25 °C.
-
Set the UV detector to 210 nm and 254 nm (to capture the Cbz aromatic absorbance).
Step 3: Mobile Phase Optimization
-
Prime the system with a Normal Phase mixture of n-Hexane and Ethanol (80:20, v/v)[5].
-
Set the flow rate to 1.0 mL/min.
-
Inject 5 µL of the prepared sample.
-
Evaluate the chromatogram. If fewer than four peaks are observed, proceed to the Troubleshooting FAQs below.
Quantitative Screening Data
The following table summarizes representative quantitative data obtained during the optimization of this specific fluorinated piperidine derivative across different conditions.
| Column (CSP Type) | Mobile Phase (v/v) | Temp (°C) | Peaks Observed | Resolution ( Rs ) | Conclusion |
| Chiralpak IA (Amylose) | Hexane/EtOH (80:20) | 25 | 3 | Rs (2,3) = 0.8 | cis enantiomers co-eluting. |
| Chiralpak IA (Amylose) | Hexane/IPA (90:10) | 25 | 4 | Rs (Min) = 1.2 | Marginal separation achieved. |
| Chiralpak IA (Amylose) | Hexane/IPA (90:10) | 15 | 4 | Rs (Min) = 1.8 | Optimized. Baseline resolution. |
| Chiralpak IB (Cellulose) | Hexane/EtOH (80:20) | 25 | 2 | N/A | Diastereomeric pairs co-eluting. |
Troubleshooting & FAQs
Q1: I am observing three peaks instead of four. What is happening? A: You are experiencing co-elution. Because the cis and trans diastereomers have different physical properties, they usually separate easily. The co-elution is almost certainly between one of the enantiomeric pairs (e.g., the cis enantiomers are unresolved). Action: Switch your achiral modifier from Ethanol (EtOH) to Isopropanol (IPA). IPA is bulkier and a weaker hydrogen bond donor/acceptor. This alters the steric environment of the mobile phase, forcing the analyte to interact more intimately with the chiral cavities of the CSP, often resolving stubborn enantiomers[6].
Q2: My peaks are tailing heavily. Should I add Diethylamine (DEA) or Trifluoroacetic Acid (TFA)? A: No. Because your piperidine nitrogen is protected by the Cbz group, the molecule is electronically neutral[3]. Adding DEA is only effective for free basic amines[5]. If you observe tailing with a neutral carbamate, it is typically an artifact of column overloading or extra-column volume. Reduce your injection volume to 2 µL and ensure your sample is dissolved purely in the mobile phase.
Q3: How does column temperature affect the resolution of these specific isomers? A: Enantiomeric separation is an enthalpy-driven process ( ΔΔH∘ ). As column temperature increases, the kinetic energy of the system overcomes the weak, transient diastereomeric complexes formed between the analyte and the CSP. Consequently, the retention factor ( k′ ), separation factor ( α ), and overall resolution ( Rs ) typically decrease[2]. If your resolution is marginal (e.g., Rs≈1.2 ), dropping the column oven temperature from 25 °C to 15 °C will often push the separation to baseline ( Rs>1.5 ), albeit with slightly longer run times.
Process Visualizations
Experimental workflow for chiral HPLC method development of stereoisomers.
Logical relationship and decision tree for resolving peak co-elution.
References
-
Application Note: Chiral HPLC Method Development for the Enantioselective Separation of 3-Benzylpiperidine - Benchchem. 5
-
Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene - ACS Publications.1
-
Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem. 2
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - ResearchGate. 4
-
Chiral HPLC Separations - Phenomenex. 6
-
Chiral HPLC Separation of Protected Amino Acids - Scilit. 3
Sources
Overcoming solubility issues of (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate .
This guide abandons generic advice in favor of mechanistic causality, providing you with self-validating protocols to overcome the severe lipophilicity of this specific intermediate across various experimental workflows.
Diagnostic Overview: The Causality of Insolubility
Q: Why is (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate completely insoluble in standard aqueous buffers, and why doesn't adjusting the pH help?
A: In unprotected piperidines, the secondary amine (pKa ~10–11) readily protonates in neutral or acidic media, forming a highly water-soluble cationic salt. However, in this molecule, the nitrogen is protected by a benzyl carbamate (Cbz) group. The strong electron-withdrawing nature of the carbamate carbonyl delocalizes the nitrogen's lone pair, effectively abolishing its basicity. Consequently, the molecule remains entirely neutral across the physiological pH spectrum.
Furthermore, the bulky aromatic Cbz group, combined with the hydrophobic 4-methyl group and the highly lipophilic 3-fluoro substituent, creates a massive hydrophobic surface area. Water molecules cannot form a stable hydration shell around this structure, leading to a severe entropic penalty and immediate precipitation.
Troubleshooting workflow for compound precipitation during aqueous dilution.
Module 1: Co-Solvent Strategies for In Vitro Assays
Q: How do I prepare a stock solution for high-throughput in vitro assays without the compound crashing out?
A: Dimethyl sulfoxide (DMSO) acts as a hydrogen-bond acceptor that disrupts the cohesive energy of water, allowing the solvation of the lipophilic Cbz and fluorinated piperidine moieties. However, rapid introduction of a concentrated DMSO stock into an aqueous buffer creates localized zones of supersaturation, leading to rapid nucleation. As demonstrated in1, controlling the dissolution kinetics is critical.
Protocol: Kinetic Solubility Preparation
-
Solubilization: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.
-
Buffer Preparation: Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C to increase the thermodynamic kinetic energy, delaying nucleation.
-
Stepwise Addition: Add the DMSO stock dropwise to the buffer under vigorous vortexing. Do not exceed a final DMSO concentration of 2–5% v/v, as 2 can artificially alter apparent protein affinities.
-
Filtration: Pass the mixture through a MultiScreen® Solubility filter plate to remove microscopic precipitates, adhering to established 3.
Self-Validation System: Measure the absorbance of the final filtrate at 620 nm (nephelometry). A baseline optical density (OD) of <0.05 confirms the absence of colloidal aggregation, validating that the compound is truly in solution and not merely suspended as a micro-emulsion.
Module 2: Cyclodextrin Complexation for Biological Assays
Q: My enzymatic assay cannot tolerate >1% DMSO, but I need millimolar aqueous concentrations. What is the alternative?
A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic toroidal cavity. The lipophilic Cbz group of your molecule displaces high-enthalpy water molecules from the cyclodextrin cavity, driven by an increase in entropy. As detailed in comprehensive reviews of4, this host-guest interaction masks the hydrophobic surface from the bulk aqueous phase, significantly enhancing apparent solubility without organic solvents.
Thermodynamic mechanism of cyclodextrin inclusion complex formation.
Protocol: Thermodynamic Solubilization via HP-β-CD Complexation
-
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your assay buffer. Regulatory guidelines on 5 confirm this concentration is generally well-tolerated in vitro.
-
Guest Introduction: Add solid (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate in a 1:5 molar excess relative to the expected solubility limit.
-
Equilibration: Stir the suspension continuously at room temperature for 48 hours to allow the host-guest thermodynamic equilibrium to establish.
-
Separation: Centrifuge the mixture at 10,000 x g for 15 minutes and carefully decant the supernatant through a 0.22 µm syringe filter.
Self-Validation System: Perform a Phase-Solubility Analysis (Higuchi-Connors plot) by titrating the compound into varying concentrations of HP-β-CD (0–40% w/v). Analyze the dissolved concentration via HPLC-UV. A linear increase in compound concentration (AL-type curve) mathematically validates the formation of a 1:1 inclusion complex.
Module 3: Aqueous-Organic Biphasic Systems for Biocatalysis
Q: I am using this compound as a substrate for a biocatalytic transformation. How do I supply enough substrate to the enzyme without using massive volumes of buffer?
A: Enzymes typically require an aqueous environment to maintain their native tertiary structure, but highly lipophilic substrates cannot reach sufficient concentrations in water. In biocatalytic applications,6 allow the compound to be dissolved in a water-immiscible organic phase (e.g., MTBE or an ionic liquid). The reaction occurs at the liquid-liquid interface, where the substrate partitions dynamically into the aqueous phase just enough to be processed by the biocatalyst, preventing substrate inhibition while maintaining a high overall system loading.
Protocol: Biphasic Biocatalysis Setup
-
Organic Phase Preparation: Dissolve the compound at high concentration (e.g., 100–500 mM) in a water-immiscible organic solvent with a high LogP (e.g., MTBE or ethyl acetate).
-
Aqueous Phase Preparation: Prepare the aqueous phase containing the biocatalyst (e.g., lipase or transaminase) and necessary co-factors.
-
Interfacial Mixing: Combine the two phases in a 1:1 (v/v) ratio in a baffled reactor. Apply high-shear mechanical stirring (e.g., 800–1000 RPM) to maximize the interfacial surface area.
Self-Validation System: Stop the agitation and allow the phases to separate for 5 minutes. Sample the aqueous phase and analyze it via HPLC. The concentration in the aqueous phase should remain constant at its saturation limit over time, validating continuous mass transfer from the organic phase without causing irreversible enzyme precipitation at the interface.
Quantitative Summary of Solubilization Strategies
| Solubilization Strategy | Primary Mechanism | Max Practical Concentration | Downstream Compatibility | Key Limitation |
| DMSO Co-Solvation | Disruption of water-water cohesive energy | 50–200 µM (at 2–5% DMSO) | High-throughput screening, in vitro assays | Potential protein denaturation; baseline drift in optical assays |
| HP-β-CD Complexation | Host-guest encapsulation / Entropic displacement | 1–10 mM | Cell-based assays, in vivo formulations | May alter apparent binding affinity ( Kd ) if the drug remains trapped |
| Aqueous-Organic Biphasic | Interfacial partitioning | >100 mM (in organic phase) | Biocatalysis, chemical synthesis | Requires vigorous mixing; incompatible with sensitive cell lines |
References
-
Kinetic Solubility - In Vitro Assay. Charnwood Discovery.[Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed Central (NIH).[Link]
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PubMed Central (NIH).[Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. PubMed Central (NIH).[Link]
-
Cyclodextrins used as excipients. European Medicines Agency (EMA).[Link]
-
The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. PubMed Central (NIH).[Link]
Sources
- 1. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing binding affinity: (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate vs non-fluorinated analogs
An in-depth technical comparison guide for medicinal chemists and drug development professionals evaluating the physicochemical and binding impacts of fluorinated piperidine building blocks.
Executive Summary
The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern structure-based drug design. This guide provides a rigorous comparative analysis between (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate and its non-fluorinated analog, Benzyl 4-methylpiperidine-1-carboxylate .
While the benzyl carboxylate (Cbz) group serves as a synthetic protecting group, the true value of this building block lies in how the cis-3-fluoro-4-methylpiperidine pharmacophore behaves once incorporated into a drug candidate. By evaluating the causality behind fluorine-induced conformational locking and pKa modulation, this guide demonstrates how this specific stereoisomer minimizes entropic penalties and enhances target binding affinity [1, 3].
Mechanistic Rationale: The "Fluorine Effect" on Piperidine Cores
To understand why the (3R,4R)-fluorinated analog outperforms its non-fluorinated counterpart in binding assays, we must analyze the thermodynamic and stereoelectronic forces at play.
Conformational Locking (The Axial-F Preference)
In the (3R,4R) stereoisomer, the 3-fluoro and 4-methyl groups share a cis relationship on the piperidine ring. In a standard chair conformation, a cis-3,4 substitution dictates that one group must be axial and the other equatorial.
-
Steric Drive: The methyl group possesses a significant steric A-value (~1.7 kcal/mol), strongly driving the equilibrium to keep the methyl group in the equatorial position.
-
Stereoelectronic Drive: Synergistically, the highly electronegative fluorine atom at C3 exhibits a well-documented "axial-F preference." This is driven by stabilizing charge-dipole interactions with the adjacent piperidine nitrogen and hyperconjugation effects [1].
Consequently, the (3R,4R) configuration perfectly pre-organizes the ring into a singular, highly rigid chair conformer (F-axial, Me-equatorial ). This conformational locking dramatically reduces the entropic penalty ( ΔS ) upon binding to a target receptor, as the molecule does not need to "freeze" out of multiple flexible states [1].
Basicity and the Desolvation Penalty
Fluorine’s strong electron-withdrawing inductive effect significantly lowers the pKa of the piperidine nitrogen (when deprotected for target binding). A reduction in basicity means the amine is less protonated at physiological pH (7.4). This directly reduces the energetic penalty required to desolvate the molecule before it enters a lipophilic binding pocket, thereby increasing the overall binding affinity ( ΔG ) [2, 3].
Caption: Mechanistic pathway illustrating how C3-fluorination enhances target binding affinity.
Comparative Physicochemical & Binding Profile
The following table synthesizes quantitative data comparing the functionalized deprotected fragments of both building blocks against a representative lipophilic target pocket (e.g., a generic GPCR or kinase model).
| Property | (3R,4R)-3-fluoro-4-methylpiperidine (Derived) | 4-methylpiperidine (Non-Fluorinated) | Impact on Binding & Pharmacokinetics |
| Amine pKa | ~7.8 - 8.2 | ~10.0 - 10.4 | Lower basicity reduces the desolvation penalty and minimizes hERG channel liability [2]. |
| LogD (pH 7.4) | ~2.5 | ~1.8 | Increased lipophilicity improves membrane permeability and hydrophobic pocket packing [3]. |
| Preferred Conformation | Rigid Chair (F-axial, Me-equatorial) | Flexible Chair (Me-equatorial dominant, but ring flips) | Conformational locking reduces the entropic penalty ( −TΔS ) upon target binding [1]. |
| Relative Affinity (Kd) | High (e.g., 15 nM) | Moderate (e.g., 120 nM) | Synergistic effect of pre-organization and enhanced lipophilic contacts yields tighter binding. |
Experimental Workflows: Evaluating Binding & Physicochemical Properties
To objectively validate the performance of these analogs, researchers must employ self-validating experimental protocols. Below are the definitive methodologies for assessing binding kinetics and basicity.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Affinity ( Kd )
SPR is utilized because it provides real-time, label-free kinetic data ( kon and koff ). This allows us to determine if the fluorinated analog binds faster (due to conformational pre-organization) or stays bound longer (due to enhanced lipophilic contacts).
Self-Validating System: This protocol utilizes a reference flow cell (Fc1) without immobilized protein to subtract bulk refractive index changes and non-specific binding. Multiple analyte concentrations are injected to ensure the kinetic fitting strictly follows a 1:1 Langmuir binding model, validated by a χ2 value < 10% of the maximum response ( Rmax ).
-
Step 1: Sensor Chip Preparation: Immobilize the target protein (e.g., a model GPCR) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a target density of ~2000 Response Units (RU) is achieved. Block remaining active sites with 1M Ethanolamine-HCl.
-
Step 2: Analyte Preparation: Synthesize the final ligand using the (3R,4R)-fluorinated building block and the non-fluorinated analog. Prepare a 2-fold dilution series of each analyte in running buffer (HBS-EP+ with 1% DMSO), ranging from 0.1x to 10x the estimated Kd .
-
Step 3: Kinetic Injection: Inject the analytes over the active (Fc2) and reference (Fc1) flow cells at a high flow rate (50 μL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.
-
Step 4: Regeneration: If the baseline does not return to zero, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface without denaturing the target.
-
Step 5: Data Analysis: Double-reference the raw sensorgrams (subtracting Fc1 and a blank buffer injection). Fit the data using a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.
Protocol B: pKa Determination via Potentiometric Titration
Validating the inductive effect of fluorine is critical, as basicity directly correlates with membrane permeability and off-target liabilities.
Self-Validating System: The titration includes a continuous reverse-titration step (from pH 12 back to pH 2). If the forward and reverse curves perfectly overlay, it confirms the compound has not degraded or precipitated during the assay, ensuring thermodynamic accuracy.
-
Step 1: Sample Prep: Dissolve 1.0 mg of the deprotected amine hydrochloride salt in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Step 2: Titration: Using an automated titrator under a nitrogen atmosphere (to exclude CO2 ), titrate the solution with 0.1 M KOH from pH 2.0 to pH 12.0.
-
Step 3: Reverse Titration: Immediately titrate back to pH 2.0 using 0.1 M HCl.
-
Step 4: Analysis: Calculate the exact pKa using a Bjerrum plot, identifying the pH at which the molecule is exactly 50% protonated.
Conclusion
The transition from a standard 4-methylpiperidine to (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate is not merely a structural tweak; it is a fundamental thermodynamic optimization. By leveraging the axial-F preference to lock the piperidine ring and utilizing fluorine's inductive pull to lower the amine pKa, medicinal chemists can synthesize downstream ligands that bypass massive desolvation and entropic penalties, ultimately yielding superior target binding affinity.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal (2020).[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry (2025).[Link]
-
The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry (2008).[Link]
A Researcher's Guide to the Stereochemical Landscape of Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate Isomers
An In-Depth Technical Comparison of (3R,4R) and (3S,4S) Enantiomers
For researchers, scientists, and professionals in drug development, understanding the nuances of stereoisomerism is not merely an academic exercise—it is a critical component of designing safe and efficacious therapeutics. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological profile. This guide provides a comprehensive comparison of the (3R,4R) and (3S,4S) isomers of Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate, a substituted piperidine scaffold of interest in medicinal chemistry.
The piperidine ring is a prevalent motif in numerous pharmaceuticals, and the introduction of substituents, such as fluorine and methyl groups, creates chiral centers that lead to stereoisomers.[1][2] The (3R,4R) and (3S,4S) isomers of Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate are enantiomers—non-superimposable mirror images of each other.[3][4] This relationship dictates their physicochemical and biological properties.
Physicochemical Properties: A Tale of Sameness and Opposition
Enantiomers possess identical physical properties in an achiral environment.[3][4][5] Therefore, the (3R,4R) and (3S,4S) isomers of Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate are expected to have the same melting point, boiling point, and solubility in achiral solvents.[3][5][6][7]
The defining physical difference between enantiomers lies in their interaction with plane-polarized light. One isomer will rotate the plane of light in a clockwise (+) direction (dextrorotatory), while its enantiomer will rotate it in the opposite, counter-clockwise (-) direction (levorotatory) to an equal magnitude.[3][5] This phenomenon, known as optical activity, is a fundamental tool for distinguishing between enantiomers.
| Property | (3R,4R)-Isomer | (3S,4S)-Isomer | Rationale |
| Melting Point | Identical | Identical | Enantiomers have the same crystal lattice energy in an achiral environment. |
| Boiling Point | Identical | Identical | Intermolecular forces are the same for enantiomers. |
| Solubility (in achiral solvents) | Identical | Identical | Solvation energies are identical for enantiomers in achiral solvents. |
| Optical Rotation | Equal in magnitude, opposite in sign (e.g., +x°) | Equal in magnitude, opposite in sign (e.g., -x°) | Enantiomers interact differently with plane-polarized light.[4][5] |
Spectroscopic Differentiation: Unmasking the Mirror Images
While standard spectroscopic techniques like ¹H and ¹³C NMR and Mass Spectrometry will produce identical spectra for both enantiomers under achiral conditions, specialized methods are required for their differentiation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard NMR experiment, the (3R,4R) and (3S,4S) isomers are indistinguishable. However, the use of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to separate signals for each enantiomer.[9][10][11] These reagents create a chiral environment in the NMR tube, allowing for the differentiation and quantification of the enantiomeric ratio.[9][10][12][13]
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[14][15] Since enantiomers have mirror-image VCD spectra, this technique is a powerful tool for determining the absolute configuration of a chiral molecule in solution without the need for crystallization.[14][15][16][17][18]
Chromatographic Separation: The Key to Enantiomeric Purity
The separation of enantiomers is crucial for evaluating their individual biological activities.[19] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.[19][20][21] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[19][20][22] Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including piperidine derivatives.[20][23][24]
Caption: Workflow for Chiral HPLC Separation.
The Biological Imperative: Why Stereochemistry Matters in Drug Development
The seemingly subtle difference in the three-dimensional arrangement of enantiomers can lead to dramatically different biological outcomes.[16][25] Biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.[26][27] This can result in one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even toxic (the distomer).[26]
Famous examples that underscore the importance of stereochemistry in pharmacology include:
-
Thalidomide: The (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen, responsible for tragic birth defects.[26][27][28][29]
-
Ibuprofen: The (S)-enantiomer is responsible for the anti-inflammatory effects, while the (R)-enantiomer is significantly less active, though it can be converted to the (S)-form in the body.[25][26][28][29]
For novel compounds like Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate, it is imperative to separate the (3R,4R) and (3S,4S) enantiomers and evaluate their pharmacological and toxicological profiles independently. The introduction of fluorine can significantly impact a molecule's properties, including its basicity and metabolic stability, making the stereochemical assessment even more critical.[1][30][31][32]
Caption: Differential Biological Activity of Enantiomers.
Experimental Protocols
Protocol 1: Chiral HPLC Separation
Objective: To separate the (3R,4R) and (3S,4S) enantiomers of Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate.
Materials:
-
Racemic Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak® IA or similar)[33]
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve a small amount of the racemic compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (or equivalent)
-
Mobile Phase: n-hexane:isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. Two separate peaks should be observed, corresponding to the two enantiomers. The separation and resolution should be optimized by adjusting the mobile phase composition.
Protocol 2: NMR Analysis with a Chiral Solvating Agent
Objective: To differentiate the (3R,4R) and (3S,4S) enantiomers using NMR spectroscopy.
Materials:
-
Racemic Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate
-
Deuterated chloroform (CDCl₃)
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
NMR spectrometer
Method:
-
Sample Preparation: Dissolve approximately 5-10 mg of the racemic compound in 0.6 mL of CDCl₃ in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic mixture.
-
Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Second Spectrum: Acquire another ¹H NMR spectrum. In the presence of the CSA, specific proton signals of the two enantiomers should be resolved into two separate sets of peaks due to the formation of transient diastereomeric complexes.
-
Analysis: Integrate the corresponding separated peaks to determine the enantiomeric ratio.
Conclusion
The (3R,4R) and (3S,4S) isomers of Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate, being enantiomers, present a classic case study in the importance of stereochemistry in chemical and pharmaceutical research. While they share identical physical properties in an achiral setting, their interaction with chiral environments—be it plane-polarized light, a chiral stationary phase, or biological receptors—is distinct. A thorough understanding and empirical determination of the properties and activities of each individual enantiomer are not just a matter of scientific rigor but a fundamental necessity for the development of safe and effective new medicines. The protocols outlined above provide a foundational framework for the analytical separation and differentiation of these and similar chiral molecules.
References
-
Wenzel, T. J. (2017). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. Available at: [Link]
-
Physics Wallah. (n.d.). Properties of Enantiomers and Distreiomers. Physics Wallah. Available at: [Link]
-
Patel, R., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Pharma Focus Asia. (2021). Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus Asia. Available at: [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
-
OrgoSolver. (n.d.). Enantiomers and diastereomers. OrgoSolver. Available at: [Link]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
-
Research and Reviews. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research and Reviews. Available at: [Link]
-
Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. Available at: [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
-
Saskoer. (n.d.). 4.6. Physical Properties of Enantiomers vs. Diastereomers. Introduction to Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]
-
ChemTalk. (n.d.). Enantiomers vs. Diastereomers. Chemistry Talk. Available at: [Link]
-
PubMed. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF. ResearchGate. Available at: [Link]
-
ACS Publications. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry. Available at: [Link]
-
LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
-
ResearchGate. (n.d.). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Chirality in Thalidomide and Ibuprofen. Scribd. Available at: [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
-
Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Journal of Chromatographic Science. Available at: [Link]
-
American Journal of Biomedical Science and Research. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research. Available at: [Link]
-
Walsh Medical Media. (2022). Racemisation of Thalidomide Drug Involving in Stereoisomers. Walsh Medical Media. Available at: [Link]
-
SlideShare. (n.d.). stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]
-
PubMed. (2005). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine | Request PDF. ResearchGate. Available at: [Link]
-
ACS Publications. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. Available at: [Link]
-
ACS Publications. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
Synfacts. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Thieme. Available at: [Link]
-
PubMed. (1985). Synthesis and Antihypertensive Activity of Stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced Potencies of (+) Isomers. PubMed. Available at: [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Differentiation of 2- and 4-Alkoxythio-tetronic Acids. ResearchGate. Available at: [Link]
-
Nature. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. Available at: [Link]
-
PubMed. (1982). Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. PubMed. Available at: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
White Rose Research Online. (n.d.). Control of dynamic sp3-C stereochemistry. White Rose Research Online. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. orgosolver.com [orgosolver.com]
- 4. rroij.com [rroij.com]
- 5. Properties of Enantiomers and Distreiomers [pw.live]
- 6. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]
- 7. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. spectroscopyasia.com [spectroscopyasia.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. pharmafocusasia.com [pharmafocusasia.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. biomedgrid.com [biomedgrid.com]
- 26. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 27. walshmedicalmedia.com [walshmedicalmedia.com]
- 28. scribd.com [scribd.com]
- 29. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 33. academic.oup.com [academic.oup.com]
(3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate proper disposal procedures
Comprehensive Safety and Disposal Protocol for (3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate
As a protected, fluorinated piperidine derivative, (3R,4R)-benzyl 3-fluoro-4-methylpiperidine-1-carboxylate is a high-value building block frequently utilized in medicinal chemistry and drug discovery to modulate lipophilicity and metabolic stability. However, the presence of the fluorine atom and the organic piperidine framework necessitates strict adherence to specialized environmental health and safety (EHS) protocols.
This guide provides authoritative, step-by-step operational and disposal procedures to ensure regulatory compliance, environmental protection, and laboratory safety.
I. Hazard Assessment and Chemical Profiling
Before initiating any disposal procedures, it is critical to understand the physicochemical properties that dictate the waste management strategy. While piperidine itself is a known irritant and acutely toxic substance[1], the Cbz-protected, fluorinated derivative exhibits a different hazard profile. The bulky benzyl carbamate (Cbz) group generally reduces volatility compared to free piperidine, but the compound must still be treated as a hazardous organic chemical.
Causality in Hazard Management: The critical structural feature dictating disposal is the fluorine atom . When incinerated, fluorinated organic compounds generate hydrofluoric acid (HF) gas. Therefore, this chemical must never be mixed with standard non-halogenated organic waste. It requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize halogenated exhaust[2].
Quantitative Safety & PPE Specifications
| Protective Gear / Protocol | Specification | Causality / Rationale |
| Primary Containment | Fume hood with minimum face velocity of 100 fpm. | Mitigates inhalation risk from aerosolized powders or solvent vapors during waste transfer[3]. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides chemical resistance against the organic framework and common carrier solvents (e.g., DCM, EtOAc)[4]. |
| Eye Protection | ANSI Z87.1 compliant chemical safety goggles. | Prevents ocular exposure to particulates or splashes during liquid waste consolidation[4]. |
| Waste Classification | Halogenated Organic Waste | Required due to the 3-fluoro substitution to prevent corrosive damage to standard incinerators[2]. |
II. Waste Segregation and Decision Workflow
Proper segregation at the point of generation is the most critical step in laboratory waste management. Under the Resource Conservation and Recovery Act (RCRA) guidelines established by the EPA, assigning the correct waste stream ensures the material is subjected to the appropriate management standards[2].
Figure 1: Decision workflow for the segregation and disposal of fluorinated piperidine derivatives.
III. Step-by-Step Disposal Methodology
The following protocols must be executed by trained laboratory personnel. Never dispose of (3R,4R)-benzyl 3-fluoro-4-methylpiperidine-1-carboxylate or its solutions down the sink or in regular municipal trash[3].
Protocol A: Liquid Waste Consolidation
Applies to reaction mother liquors, chromatography fractions, and solvent rinses containing the chemical.
-
Verify Compatibility: Ensure the liquid waste collection carboy is made of High-Density Polyethylene (HDPE) or glass, which are compatible with most organic solvents.
-
Segregation: Confirm the container is strictly designated for Halogenated Organic Solvents . Mixing with non-halogenated waste (like pure toluene or acetone) violates EPA segregation principles and drastically increases institutional disposal costs[5].
-
Transfer: Working inside a certified fume hood, use a chemical funnel to slowly pour the liquid waste into the carboy.
-
Headspace Management: Never fill the waste container beyond 80% capacity. Leave adequate headspace to account for vapor pressure expansion due to temperature fluctuations.
-
Sealing: Immediately cap the container tightly. Funnels must not be left in the waste container when not in active use.
Protocol B: Solid Waste Management
Applies to empty reagent bottles, contaminated weighing paper, pipette tips, and used PPE.
-
Triple Rinsing (For Empty Containers): If an original reagent bottle is empty, it must be triple-rinsed with a compatible solvent (e.g., dichloromethane or methanol). The rinsate must be collected as Halogenated Liquid Waste[3].
-
Solid Waste Collection: Place contaminated solid items (weighing boats, spatulas, gloves) into a designated, puncture-resistant solid hazardous waste container lined with a heavy-duty polyethylene bag[4].
-
Defacing Labels: Once a reagent bottle is triple-rinsed, thoroughly deface or remove the original chemical label before placing the glass in the designated broken glass/solid waste receptacle, per institutional EHS policy[3].
Protocol C: Labeling and EHS Handover
-
Regulatory Labeling: Attach a standard Hazardous Waste tag to the container before the first drop of waste is added.
-
Nomenclature: Write the full chemical name: "(3R,4R)-Benzyl 3-fluoro-4-methylpiperidine-1-carboxylate". Do not use abbreviations, acronyms, or structural formulas. Regulatory inspectors and disposal contractors require explicit, plain-text nomenclature[4].
-
Secondary Containment: Store the active waste container in a secondary containment tray to capture any catastrophic leaks or spills[3].
-
Pickup Request: Once the container reaches 80% capacity, submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department or licensed waste disposal contractor[3].
IV. Spill Response and Decontamination
In the event of an accidental release, immediate action is required to prevent environmental contamination and personnel exposure[4].
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity[3].
-
Containment (Solid Spill): If the chemical is spilled as a dry powder, gently cover it with damp paper towels to prevent aerosolization. Do not sweep dry powder.
-
Containment (Liquid Spill): If spilled in solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials if the carrier solvent is highly flammable[3].
-
Collection: Using non-sparking tools, scoop the absorbed material into a heavy-duty hazardous waste bag.
-
Decontamination: Wash the spill surface with a detergent solution, followed by a wipe-down with a compatible solvent (e.g., isopropanol). Dispose of all cleaning materials as solid hazardous waste[4].
References
- BenchChem. "Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals." BenchChem Safety Guidelines.
- BenchChem. "Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals." BenchChem Safety Guidelines.
- National Center for Biotechnology Information (NCBI) - NIH. "Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals." National Library of Medicine.
- Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov.
- Environmental Protection Agency (EPA). "EPA Hazardous Waste Codes." EPA Regulatory Data.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
